molecular formula C36H61N15O11 B12560187 N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycylglycyl-L-seryl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 189267-61-6

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycylglycyl-L-seryl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12560187
CAS No.: 189267-61-6
M. Wt: 880.0 g/mol
InChI Key: IFSJOPBNGATMNK-OOPVGHQCSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycylglycyl-L-seryl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. It is characterized by the presence of multiple amino acids linked together in a specific sequence, which imparts unique properties to the molecule. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycylglycyl-L-seryl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycylglycyl-L-seryl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction yields free thiols.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycylglycyl-L-seryl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of biomaterials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycylglycyl-L-seryl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycylglycyl-L-seryl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

189267-61-6

Molecular Formula

C36H61N15O11

Molecular Weight

880.0 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C36H61N15O11/c37-20(6-1-11-42-35(38)39)31(58)51-15-5-10-25(51)33(60)50-14-4-9-24(50)30(57)45-16-26(53)44-17-27(54)48-22(19-52)32(59)49-13-3-8-23(49)29(56)46-18-28(55)47-21(34(61)62)7-2-12-43-36(40)41/h20-25,52H,1-19,37H2,(H,44,53)(H,45,57)(H,46,56)(H,47,55)(H,48,54)(H,61,62)(H4,38,39,42)(H4,40,41,43)/t20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

IFSJOPBNGATMNK-OOPVGHQCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)N3CCCC3C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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